5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
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Description
5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O3S3 and its molecular weight is 431.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that thiazolopyrimidines, a class of compounds to which our compound belongs, are known to exhibit a broad spectrum of pharmacological activity . They are heterocyclic analogs of purine bases and have been studied for their potential as antitumor agents due to their high inhibitory activity against the replication process of tumor cells .
Mode of Action
Compounds with similar structures have been reported to interact with multiple receptors, leading to a variety of biological activities
Biochemical Pathways
Given the broad range of activities associated with similar compounds, it can be inferred that multiple pathways might be affected . The exact pathways and their downstream effects would need to be determined through further studies.
Pharmacokinetics
One source mentions that a related compound has excellent pharmacokinetics in preclinical species . The impact of these properties on the bioavailability of our compound would need to be investigated further.
Result of Action
Similar compounds have been reported to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out under specific conditions, such as in isopropyl alcohol at 20°c under ultrasonic activation . The influence of environmental factors on this compound’s action would need to be investigated further.
Properties
IUPAC Name |
5-ethyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c1-3-15-8-9-18(27-15)28(24,25)21-14-6-4-13(5-7-14)16-11-26-19-20-12(2)10-17(23)22(16)19/h4-11,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVRWWUFQHKKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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